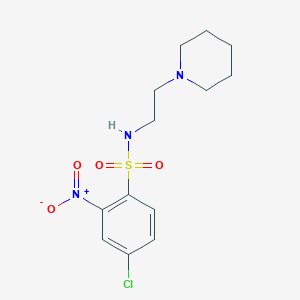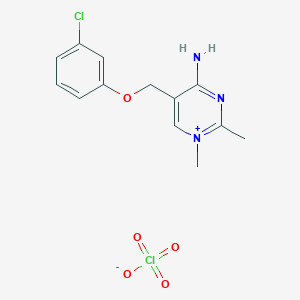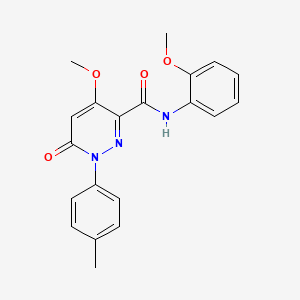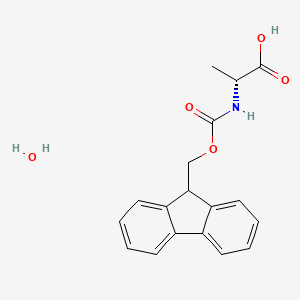![molecular formula C17H21FN4O2 B2977575 2-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide CAS No. 2415552-90-6](/img/structure/B2977575.png)
2-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . They have been the subject of considerable interest due to their pharmaceutical and biological activities .
Molecular Structure Analysis
Quinazolinones can exist in different tautomeric forms . The structure of the specific compound “2-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide” would need to be confirmed by techniques such as X-ray crystallography .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that “2-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide” can undergo would depend on the specific conditions and reagents used.Mechanism of Action
Future Directions
Quinazolinones are a promising class of compounds for drug research and development due to their diverse biological activities . Future research could focus on the synthesis of new quinazolinone derivatives, including “2-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide”, and the exploration of their biological activities.
properties
IUPAC Name |
2-[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c1-11-20-15-8-13(18)2-3-14(15)17(24)22(11)9-12-4-6-21(7-5-12)10-16(19)23/h2-3,8,12H,4-7,9-10H2,1H3,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHKQDGUUIUFNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2977495.png)



![7-benzyl-3,9-dimethyl-1-[(2-methylphenyl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2977504.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2977505.png)




